2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid
Description
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is a halogenated oxazole derivative characterized by a bromodifluoromethyl (-CF₂Br) substituent at the 2-position of the oxazole ring and a carboxylic acid group at the 4-position. The electron-withdrawing nature of the -CF₂Br group increases the acidity of the carboxylic acid (predicted pKa ~2.5–3.0) and influences reactivity in synthetic pathways .
Properties
Molecular Formula |
C5H2BrF2NO3 |
|---|---|
Molecular Weight |
241.97 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2BrF2NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) |
InChI Key |
XGPMRRCQEVCKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to obtain the desired compound with broad functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the oxazole ring serves as a potential leaving group, enabling nucleophilic substitution. In such reactions, the bromide ion departs, forming a reactive intermediate (e.g., oxazolium ion) that can be attacked by nucleophiles like amines, alcohols, or thiols. The electron-withdrawing difluoromethyl group may stabilize the transition state or intermediate, facilitating substitution.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid (-COOH) group can participate in:
-
Condensation reactions : Formation of esters, amides, or mixed anhydrides under appropriate conditions (e.g., with alcohols, amines, or acid chlorides).
-
Decarboxylation : Potential loss of CO₂ under thermal or acidic/basic conditions, depending on the stability of the resulting intermediate.
-
Cyclization : Intramolecular reactions if the carboxylic acid group reacts with another nucleophilic site on the molecule.
Oxazole Ring Reactivity
The oxazole ring, being an aromatic heterocycle, may undergo:
-
Electrophilic substitution : Substitution at the 5-position (meta to the oxygen) or 2-position (meta to the nitrogen), depending on directing effects. The electron-withdrawing difluoromethyl group could deactivate the ring toward electrophilic attack.
-
Ring-opening reactions : Under harsh conditions (e.g., strong acids or bases), the oxazole ring may cleave, though this is less likely due to its aromatic stability.
Fluorine-Mediated Reactivity
The difluoromethyl (-CF₂Br) group introduces strong electron-withdrawing effects, which may:
-
Stabilize intermediates : For example, in substitution reactions or during deprotonation events.
-
Direct reactivity : Fluorine’s high electronegativity could influence the stability of nearby functional groups or transition states.
Limitations of Available Data
The provided search results ( ) focus on sulfur-based reactions (e.g., sulfoxides, sulfonium ions) and do not directly address the oxazole derivative. Generalizations about reactivity are inferred from the compound’s functional groups rather than explicit experimental data. Further research using specialized databases or peer-reviewed studies would be required to validate these hypotheses.
(Note: The analysis relies on structural inferences due to the absence of direct experimental data in the provided sources.)
Scientific Research Applications
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid (BDFMOC) is a heterocyclic aromatic compound that has garnered attention for its potential applications in scientific experiments. Research is ongoing to explore its use in pharmaceuticals, materials science, drug discovery, and enzyme inhibition.
Scientific Research Applications
BDFMOC can be employed in various scientific experiments, including drug discovery, enzymology, and protein synthesis. It can also serve as a reagent in organic synthesis and be incorporated into the structure of peptides and proteins.
Potential Implications:
- Pharmaceutical Industry: BDFMOC could act as a scaffold for creating new drugs that target specific enzymes or proteins.
- Materials Science: BDFMOC could be utilized to develop novel materials possessing unique electronic or optical properties.
Current Research Focus:
- Researchers are actively investigating the mechanisms of action of BDFMOC and exploring its use in drug discovery and enzyme inhibition.
Future Directions:
- Development of more efficient and cost-effective methods for the synthesis of BDFMOC.
- Investigation of the effects of BDFMOC on different enzymes and proteins.
- Exploration of the use of BDFMOC in drug delivery systems.
- Development of new materials based on BDFMOC.
- Evaluation of the potential of BDFMOC as an antimicrobial agent.
- Investigation of the effects of BDFMOC on various cell types.
- Exploration of the use of BDFMOC in the synthesis of peptides and proteins.
- Elucidation of the crystal structure of BDFMOC and its derivatives.
- Evaluation of the environmental impact of BDFMOC and its derivatives.
- Investigation of the pharmacokinetics and pharmacodynamics of BDFMOC and its derivatives.
Limitations:
- The high cost and limited availability of BDFMOC compared to other heterocyclic aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form strong halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Oxazole and Thiazole Derivatives
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and applications of 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid with structurally related compounds:
Key Comparative Insights
Electronic Effects :
- The -CF₂Br group in the target compound exhibits stronger electron-withdrawing effects compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups, lowering the carboxylic acid’s pKa and enhancing reactivity in nucleophilic substitutions .
- Fluorine and bromine substituents (e.g., in and ) increase lipophilicity (logP) but reduce aqueous solubility, critical for blood-brain barrier penetration in CNS drug candidates .
Steric and Synthetic Considerations :
- Bromodifluoromethylation requires specialized reagents (e.g., BrCF₂CO₂Et), unlike simpler substituents like methyl or methoxy, which are introduced via alkylation or Ullmann coupling .
- Thiazole analogs (e.g., 2-(4-bromophenyl)-4-thiazolidinecarboxylic acid in ) exhibit lower aromaticity due to sulfur’s reduced electronegativity, altering metabolic pathways compared to oxazoles .
Applications :
- Medicinal Chemistry : Fluorinated oxazoles (e.g., ) are prioritized for their resistance to oxidative metabolism, while brominated derivatives (e.g., target compound) are explored for halogen bonding in protein-ligand interactions .
- Material Science : Carboxylic acid-functionalized oxazoles (e.g., ) serve as ligands in catalysis or precursors for polymers with tunable dielectric properties .
Research Findings and Data
Physicochemical Properties
- Acidity: The target compound’s carboxylic acid pKa is estimated at ~2.5–3.0, comparable to 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (pKa 2.51) but lower than non-fluorinated analogs (e.g., 5-Methyl-2-phenyl derivative, pKa ~4.0) .
- Lipophilicity : Calculated logP for 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is ~1.8, higher than methoxy-substituted analogs (logP ~0.5–1.2) but lower than bromophenyl derivatives (logP ~2.5) .
Biological Activity
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The compound 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid features a bromodifluoromethyl group attached to an oxazole ring. Its molecular formula is C5H3BrF2N2O2, and it possesses unique properties that influence its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid. Research indicates that compounds with oxazole scaffolds exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
|---|---|---|
| 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid | 10 (E. coli) | 5 (Candida albicans) |
| Reference Drug: Ampicillin | 0.5 (E. coli) | - |
| Reference Drug: Clotrimazole | - | 2 (Candida albicans) |
The minimum inhibitory concentration (MIC) values indicate that 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid demonstrates comparable efficacy to established antimicrobial agents.
Anticancer Activity
The anticancer properties of oxazole derivatives have been explored extensively. In vitro studies have shown that 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid can inhibit the proliferation of various human cancer cell lines.
Table 2: Anticancer Activity Against Human Tumor Cells
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 15 |
| BGC-823 | 20 |
| Bel-7402 | 25 |
The IC50 values suggest that this compound has a moderate effect on tumor cell growth, warranting further investigation into its mechanism of action.
The biological activity of 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation.
- Interaction with DNA : It may bind to DNA or RNA structures, interfering with replication and transcription.
- Modulation of Signaling Pathways : The presence of the bromodifluoromethyl group can enhance lipophilicity and facilitate interactions with membrane-bound receptors.
Case Studies
Several case studies have documented the effects of oxazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that oxazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria, indicating their potential as novel therapeutic agents.
- Cancer Cell Line Studies : Research published in Cancer Letters evaluated various oxazole derivatives for their cytotoxic effects on cancer cell lines, concluding that modifications in the oxazole structure significantly influenced activity levels.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of precursors like 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate esters. For example, hydrolysis of ethyl or methyl esters under alkaline conditions (e.g., NaOH/EtOH) yields the carboxylic acid with reported efficiencies of 81–98%, depending on the ester substrate and reaction time . Optimization of temperature (60–80°C) and stoichiometric ratios of base is critical to minimize side reactions, such as decarboxylation or halogen displacement.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the oxazole ring structure and bromodifluoromethyl substitution. The carboxylic proton typically appears as a broad peak at δ 12–14 ppm in H NMR .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHBrFNO), while liquid chromatography ensures purity (>95%) by detecting residual esters or decomposition products .
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group .
Q. How does the pKa of the carboxylic acid group influence its reactivity in amide coupling or metal-coordination reactions?
- Methodological Answer : The predicted pKa of ~2.5 (similar to structurally related oxazole-4-carboxylic acids) suggests high acidity, enabling direct activation with carbodiimides (e.g., EDC/HOBt) for amide bond formation. Pre-treatment with bases like DIPEA may enhance solubility in aprotic solvents (e.g., DMF) during coupling reactions .
Advanced Research Questions
Q. What computational strategies can predict the electronic effects of the bromodifluoromethyl group on reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the -CFBr group, which polarizes the oxazole ring and increases electrophilicity at the 4-position. Solvent-phase simulations (e.g., PCM for water) predict hydrolysis rates and guide the design of stable derivatives .
Q. How can competing side reactions during bromodifluoromethyl group introduction be mitigated?
- Methodological Answer : Radical bromination or halogen-exchange reactions using CuBr/AgF systems require strict anhydrous conditions to avoid hydrolysis. Monitoring via in situ F NMR helps track intermediate fluorinated species. Alternatively, electrophilic bromination of pre-fluorinated oxazole intermediates reduces byproduct formation .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Isolated tissue assays (e.g., rat aortic ring models) assess vasoactivity, as demonstrated for structurally related 1,3-oxazole-4-carboxylic acid derivatives. Dose-response studies (1–100 μM) identify potency thresholds, while parallel molecular docking (e.g., with GPCR targets) links structural motifs to activity .
Key Considerations for Researchers
- Contradictions in Evidence : While ester hydrolysis yields vary (81–98%), these discrepancies likely arise from differences in ester leaving groups and reaction scaling .
- Unresolved Challenges : The bromodifluoromethyl group’s lability under basic conditions necessitates careful pH control during derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
